Enhanced Lipophilicity vs. Myricetin: Predicted LogP Differential
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone demonstrates substantially increased lipophilicity compared to its parent compound myricetin, a consequence of methylation at four hydroxyl positions. This physicochemical shift is critical for predicting membrane permeability and in vivo distribution. The predicted logP value for the target compound is 2.91 (AlogP) to 3.10 (XlogP), whereas myricetin (possessing six free hydroxyl groups) has a predicted logP of approximately 1.39 to 1.85 [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | AlogP: 2.91; XlogP: 3.10 |
| Comparator Or Baseline | Myricetin (logP ~1.39–1.85) |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.7 units |
| Conditions | Computational prediction (AlogP/XlogP); in silico models |
Why This Matters
A logP increase of >1 unit predicts significantly improved passive membrane permeability, which directly influences selection for cell-based assays or in vivo studies requiring enhanced cellular uptake.
- [1] PlantaeDB. 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone (ADMET Properties via admetSAR 2). View Source
- [2] PubChem. Myricetin (Compound Summary). National Center for Biotechnology Information. View Source
